(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule featuring a thiazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis route is often streamlined to minimize steps and reduce costs. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with similar aromatic structures.
Steviol glycoside: Compounds with similar glycosidic linkages.
Uniqueness
(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique combination of functional groups and the thiazolo-triazine core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18FN3O3S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(3-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-16-7-6-13(8-17(16)27-2)9-18-19(25)24-12-23(11-22-20(24)28-18)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3/b18-9- |
InChI Key |
JOEPKUMUUFJDTI-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
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